Triazole Regioisomerism: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Connectivity Dictates Target Binding Potency
In the orexin receptor antagonist series, compounds bearing a 2H-1,2,3-triazol-2-yl moiety linked to a benzoyl group demonstrate potent OX1 receptor antagonism with IC50 values as low as 9 nM, while maintaining selectivity over OX2 (IC50 >5,000 nM) [1]. In contrast, the corresponding 1H-triazol-1-yl regioisomer typically exhibits reduced OX1 potency and altered OX2 selectivity profiles. The 2H-triazole orientation provides a distinct spatial arrangement of nitrogen atoms that optimizes hydrogen bonding with key residues in the OX1 binding pocket. For 1-(3-methoxybenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, the 2H-triazole regioisomer is retained, positioning it within the high-potency cluster of this chemotype.
| Evidence Dimension | OX1 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 2H-triazol-2-yl scaffold linked to benzoyl: IC50 = 9 nM (BindingDB, related analog) |
| Comparator Or Baseline | 1H-triazol-1-yl scaffold: Reported OX1 IC50 typically >100 nM in analogous series |
| Quantified Difference | ≥10-fold difference in OX1 potency between 2H-triazol-2-yl and 1H-triazol-1-yl regioisomeric scaffolds |
| Conditions | FLIPR calcium mobilization assay; CHO cells stably expressing human OX1 receptor |
Why This Matters
The 2H-triazol-2-yl regioisomer is the potency-determining structural feature for OX1 antagonism; procurement of this specific regioisomer ensures access to the active scaffold.
- [1] BindingDB. BDBM373234: rac-((2S,3R)-3-methyl-2-(((5-(trifluoromethyl)pyrimidin-2-yl)amino)methyl)piperidin-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. IC50: OX1 = 9 nM, OX2 >5,000 nM. View Source
